ADAM12 Inhibitory Potency Across Chemotypes
The valine amide conjugate derived from (2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid inhibits recombinant ADAM12 endopeptidase (EC 3.4.24.B10) with an IC50 of 40.5 nM [1]. In the same assay system, three structurally related inhibitors bearing modifications to the N-acyl group and β-aryl substituent exhibit the following potencies: N-[(2E)-3-(3-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl]glycine (IC50: 16.7 nM), N-[(2E)-3-(4-bromofuran-2-yl)-2-[[(5-bromofuran-2-yl)carbonyl]amino]prop-2-enoyl]alanine (IC50: 24.8 nM), and N-[(2E)-3-furan-2-yl-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl]alanine (IC50: 42.3 nM) [1]. The 40.5 nM value positions the benzamido-2-fluorophenyl scaffold within a narrow 2.4-fold window of the most potent analog (16.7 nM) while maintaining a distinct chemotype—the benzamido group—that is synthetically accessible from hippuric acid and 2-fluorobenzaldehyde via the classical Erlenmeyer azlactone route.
| Evidence Dimension | ADAM12 endopeptidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 40.5 nM (valine conjugate of target compound) |
| Comparator Or Baseline | Comp 1: N-[(2E)-3-(3-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl]glycine IC50 = 16.7 nM; Comp 2: N-[(2E)-3-(4-bromofuran-2-yl)-2-[[(5-bromofuran-2-yl)carbonyl]amino]prop-2-enoyl]alanine IC50 = 24.8 nM; Comp 3: N-[(2E)-3-furan-2-yl-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl]alanine IC50 = 42.3 nM |
| Quantified Difference | Target is 2.4-fold less potent than Comp 1, 1.6-fold less potent than Comp 2, and 1.04-fold (essentially equipotent) vs. Comp 3 |
| Conditions | BRENDA-curated enzyme inhibition assay for EC 3.4.24.B10 (ADAM12 endopeptidase); all IC50 values reported in the same database with identical enzyme target annotation |
Why This Matters
The benzamido-2-fluorophenyl scaffold provides ADAM12 inhibitory activity within the same nanomolar range as the most potent furan-carbonyl analogs while offering a structurally distinct, synthetically tractable chemotype for SAR exploration—critical when a project requires a non-furan IP position or alternative metabolic liability profile.
- [1] BRENDA Enzyme Database. EC 3.4.24.B10 – ADAM12 endopeptidase: Inhibitors table. Comparative IC50 data for four N-acyl-β-substituted acryloyl amino acid conjugates. Braunschweig University of Technology. View Source
